4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid
Overview
Description
WAY-656283 is a chemical compound known for its role as a p38 kinase inhibitor. It has the molecular formula C₁₂H₁₁NO₃S and a molecular weight of 249.29. This compound is primarily used in scientific research to study the inhibition of p38 mitogen-activated protein kinases, which are involved in inflammatory responses and various cellular processes .
Scientific Research Applications
WAY-656283 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of p38 mitogen-activated protein kinases and their role in various chemical reactions.
Biology: Employed in biological studies to understand the signaling pathways involving p38 kinases and their impact on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and conditions related to p38 kinase activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting p38 kinases.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets, including dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives have been shown to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Pharmacokinetics
The compound is a solid at room temperature and has a predicted boiling point of 4309° C at 760 mmHg . These properties may influence its bioavailability.
Action Environment
The compound is a solid at room temperature and has a predicted boiling point of 4309° C at 760 mmHg . These properties may influence its stability under different environmental conditions.
Biochemical Analysis
Biochemical Properties
4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known for its diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties . The interactions of this compound with enzymes and proteins are primarily through its thiazole and benzoic acid moieties, which can form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, this compound can alter gene expression patterns, impacting the synthesis of proteins involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . It can also interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions are mediated by the compound’s functional groups, which can form hydrogen bonds and hydrophobic interactions with target molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, with a melting point of 75°C and a predicted boiling point of 430.9°C . Its stability and activity can be influenced by factors such as pH, temperature, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . The threshold for these effects depends on the specific animal model and the route of administration .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components . The compound can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular components . These factors determine its localization and accumulation within different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes . Understanding the subcellular distribution of this compound is essential for optimizing its use in research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-656283 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-methylthiazole with appropriate reagents under controlled conditions.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is then attached to the thiazole ring through a series of reactions involving esterification and hydrolysis.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve a purity of over 99%.
Industrial Production Methods
Industrial production of WAY-656283 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
WAY-656283 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the thiazole ring or the benzoic acid moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of WAY-656283, which are used for further research and development .
Comparison with Similar Compounds
Similar Compounds
SB203580: Another p38 kinase inhibitor with a similar mechanism of action.
BIRB 796: A potent inhibitor of p38 kinases, used in various research studies.
VX-702: Known for its inhibitory effects on p38 kinases and its potential therapeutic applications.
Uniqueness of WAY-656283
WAY-656283 is unique due to its specific structure and high potency as a p38 kinase inhibitor. Its distinct chemical properties and effectiveness in inhibiting p38 kinases make it a valuable compound for research and potential therapeutic development .
Properties
IUPAC Name |
4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-8-13-10(7-17-8)6-16-11-4-2-9(3-5-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAHFZQELKMMMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407175 | |
Record name | 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263270-62-8 | |
Record name | 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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